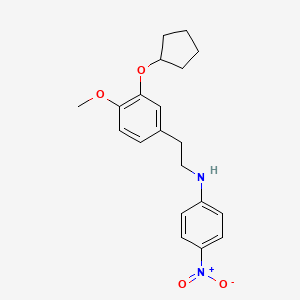
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with ethanamine, cyclopentyloxy, methoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The formation of the cyclopentyloxy group through an etherification reaction, where cyclopentanol reacts with the benzene ring in the presence of an acid catalyst.
Methoxylation: The addition of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Amination: Formation of amino derivatives.
Etherification: Formation of ether derivatives.
Methoxylation: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
141333-62-2 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[2-(3-cyclopentyloxy-4-methoxyphenyl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C20H24N2O4/c1-25-19-11-6-15(14-20(19)26-18-4-2-3-5-18)12-13-21-16-7-9-17(10-8-16)22(23)24/h6-11,14,18,21H,2-5,12-13H2,1H3 |
InChI-Schlüssel |
SLWQJBZZXRYEOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-])OC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


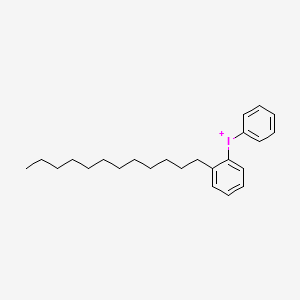
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)
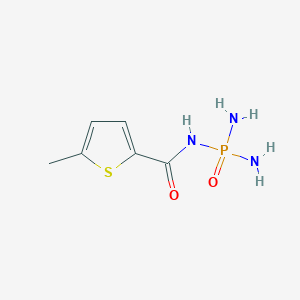
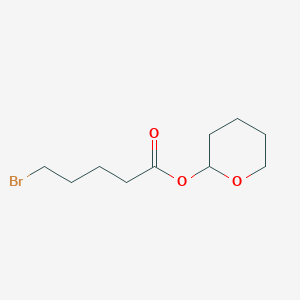
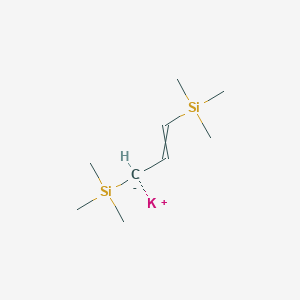

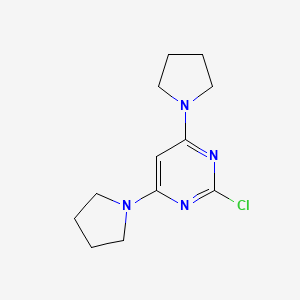
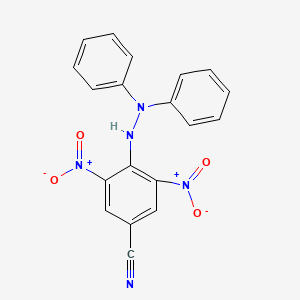

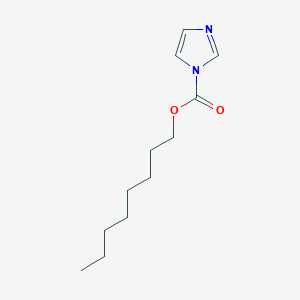
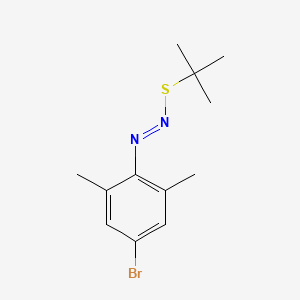

![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)

